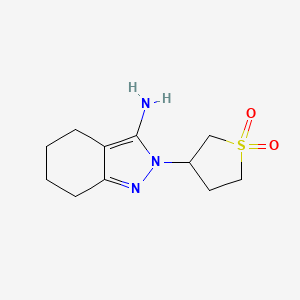
4-Chloro-1-((3-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-((3-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring, a nitrophenoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction of a chloromethyl pyrazole derivative with 3-nitrophenol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((3-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom with an amine would yield an amine derivative.
Scientific Research Applications
4-Chloro-1-((3-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study enzyme activity and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((3-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrophenoxy group and the pyrazole ring are likely involved in the binding interactions, while the carboxylic acid group may play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-((3-nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide: This compound has a similar structure but with a carbohydrazide group instead of a carboxylic acid group.
4-Chloro-1-((3-nitrophenoxy)methyl)-1H-pyrazole-3-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group.
Uniqueness
4-Chloro-1-((3-nitrophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which can confer specific properties such as increased solubility in water and the ability to form salts. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8ClN3O5 |
|---|---|
Molecular Weight |
297.65 g/mol |
IUPAC Name |
4-chloro-1-[(3-nitrophenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O5/c12-9-5-14(13-10(9)11(16)17)6-20-8-3-1-2-7(4-8)15(18)19/h1-5H,6H2,(H,16,17) |
InChI Key |
CKJIKNCKSDXJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=C(C(=N2)C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)



![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)




![2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)


